2-(2,4-Dichlorophenoxy)-6-(3,4-dichlorophenyl)pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Dichlorophenoxy)-6-(3,4-dichlorophenyl)pyridine-3-carbonitrile is a complex organic compound characterized by the presence of multiple chlorine atoms and aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenoxy)-6-(3,4-dichlorophenyl)pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable precursors such as 3-cyanopyridine.
Introduction of Chlorophenyl Groups: The chlorophenyl groups are introduced via nucleophilic aromatic substitution reactions, where chlorinated benzene derivatives react with the pyridine ring.
Formation of the Phenoxy Group: The phenoxy group is introduced through an etherification reaction, where a phenol derivative reacts with the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenoxy)-6-(3,4-dichlorophenyl)pyridine-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove chlorine atoms or reduce other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce compounds with different functional groups replacing the chlorine atoms.
Scientific Research Applications
2-(2,4-Dichlorophenoxy)-6-(3,4-dichlorophenyl)pyridine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological targets.
Industry: The compound can be used in the development of new materials or as a precursor in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenoxy)-6-(3,4-dichlorophenyl)pyridine-3-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic processes, or other cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dichlorophenoxy)-6-(3,4-dichlorophenyl)pyridine-3-carboxamide
- 2-(2,4-Dichlorophenoxy)-6-(3,4-dichlorophenyl)pyridine-3-methanol
- 2-(2,4-Dichlorophenoxy)-6-(3,4-dichlorophenyl)pyridine-3-amine
Uniqueness
2-(2,4-Dichlorophenoxy)-6-(3,4-dichlorophenyl)pyridine-3-carbonitrile is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-6-(3,4-dichlorophenyl)pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H8Cl4N2O/c19-12-3-6-17(15(22)8-12)25-18-11(9-23)2-5-16(24-18)10-1-4-13(20)14(21)7-10/h1-8H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPHGYPPVFVWOTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC(=C(C=C2)C#N)OC3=C(C=C(C=C3)Cl)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H8Cl4N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.